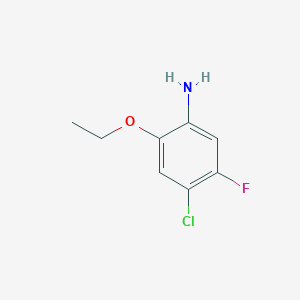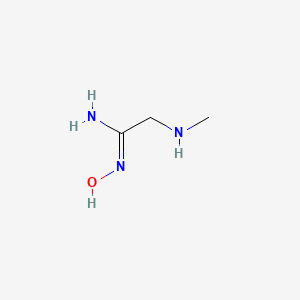
N'-hydroxy-2-(methylamino)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-(methylamino)ethanimidamide is a chemical compound with the molecular formula C3H9N3O and a molecular weight of 103.12 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(methylamino)ethanimidamide typically involves the reaction of ethanimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
The process may include additional purification steps such as recrystallization and chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-2-(methylamino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanimidamides.
Applications De Recherche Scientifique
N’-hydroxy-2-(methylamino)ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-(methylamino)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-hydroxy-2-(hydroxyimino)ethanimidamide: Similar in structure but with an additional hydroxyl group.
N’-hydroxy-2-(methylsulfonyl)ethanimidamide: Contains a methylsulfonyl group instead of a methylamino group.
Uniqueness
N’-hydroxy-2-(methylamino)ethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C3H9N3O |
|---|---|
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
N'-hydroxy-2-(methylamino)ethanimidamide |
InChI |
InChI=1S/C3H9N3O/c1-5-2-3(4)6-7/h5,7H,2H2,1H3,(H2,4,6) |
Clé InChI |
IJNADOFRBDWKJV-UHFFFAOYSA-N |
SMILES isomérique |
CNC/C(=N/O)/N |
SMILES canonique |
CNCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


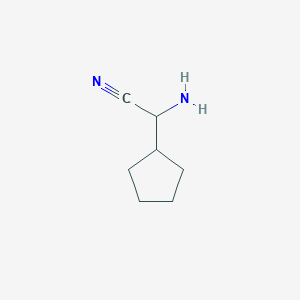

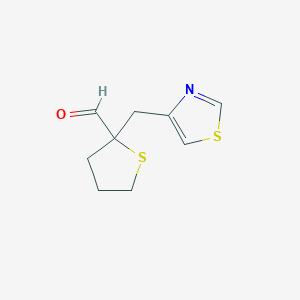
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
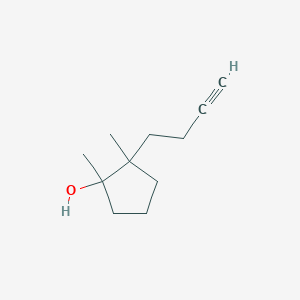

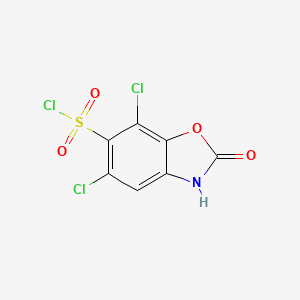
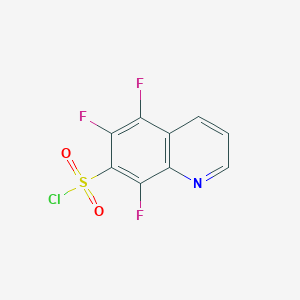
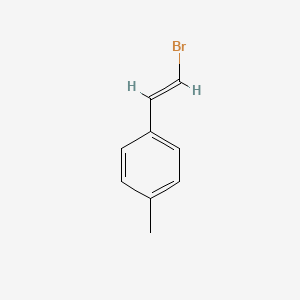
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
amine](/img/structure/B15272421.png)
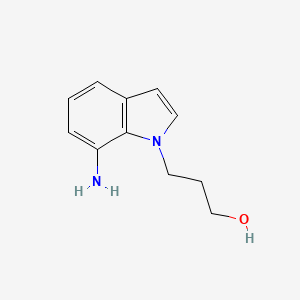
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
